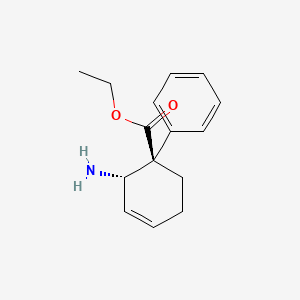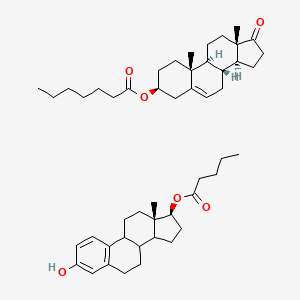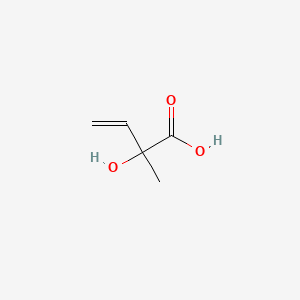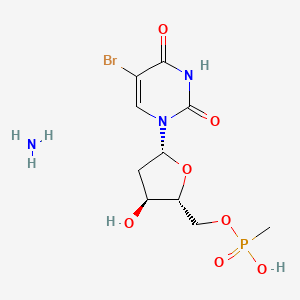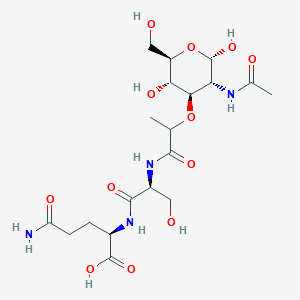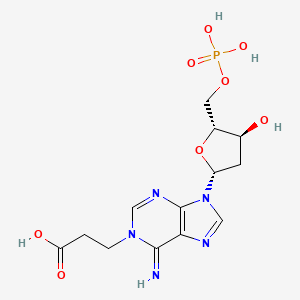
Dihydrosanguinarin
Übersicht
Beschreibung
Dihydrosanguinarine is a benzylisoquinoline alkaloid (BIA) that is a part of a large class of plant secondary metabolites, which includes various pharmaceuticals. Its significance lies in its potential for the synthesis in microbial hosts, which could transform the industrial production and research into BIAs. The synthesis of dihydrosanguinarine in yeast has demonstrated the feasibility of producing high-value alkaloids in microbial systems, showcasing its importance beyond traditional extraction methods from plants (Fossati et al., 2014).
Synthesis Analysis
Dihydrosanguinarine's synthesis involves reconstituting a 10-gene plant pathway in Saccharomyces cerevisiae, allowing for its production from (R,S)-norlaudanosoline. This synthetic approach also yields side-products N-methylscoulerine and N-methylcheilanthifoline, demonstrating the complex nature of its synthesis (Fossati et al., 2014).
Molecular Structure Analysis
The molecular structure of dihydrosanguinarine, which includes the iminium cation and alkanolamine forms, plays a crucial role in its bioactivity. Computational studies have provided insights into the photogeneration from dihydrosanguinarine and its conversion into the active drug sanguinarine, highlighting its structural flexibility and reactive potential under physiological conditions (Scoditti et al., 2022).
Chemical Reactions and Properties
Dihydrosanguinarine's chemical properties, including its ability to suppress pancreatic cancer cells via regulation of mut-p53/WT-p53 and the Ras/Raf/Mek/Erk pathway, demonstrate its pharmacological action. The compound's interaction with cellular signaling pathways indicates its potential for therapeutic applications in cancer treatment (Wu et al., 2019).
Physical Properties Analysis
The acid-base behavior of dihydrosanguinarine, including its interaction with various acids and inert electrolytes, affects its optical properties and bioactivity. Understanding these interactions is crucial for its application in biological systems and pharmaceutical formulations (Absolínová et al., 2009).
Chemical Properties Analysis
Dihydrosanguinarine's ability to undergo enzymatic transformations, such as 10-hydroxylation and 10-O-methylation, is pivotal in the biosynthesis of related alkaloids. These transformations highlight the compound's reactive nature and its potential as a precursor in the synthesis of other biologically active molecules (De-Eknamkul et al., 1992).
Wissenschaftliche Forschungsanwendungen
Photodynamische Therapie und Krebsbehandlung
Dihydrosanguinarin (DHSAN) wurde auf sein Potenzial in der photodynamischen Therapie (PDT) untersucht. Es kann photoaktiviert werden, um in das aktive Medikament Sanguinarin (SAN) umgewandelt zu werden, das für seine Zytotoxizität bekannt ist. Diese Umwandlung ist entscheidend für die Erzeugung von Singulett-Sauerstoff, der für den photooxidativen Dehydrierungsprozess unerlässlich ist und eine selektive Abtötung von Krebszellen ermöglicht {svg_1}. SAN kann in die DNA interkalieren, konformative und funktionelle Veränderungen induzieren und Licht absorbieren, um Typ-II-Photochemische Reaktionen für PDT-Anwendungen auszulösen {svg_2}.
Antibakterielle Aktivität
Die Vorläuferform von SAN, DHSAN, ist nicht zytotoxisch und kann sicher in antimikrobiellen Anwendungen verwendet werden. SAN besitzt antimikrobielle Eigenschaften, die für die Prävention und Behandlung verschiedener entzündlicher Erkrankungen von Bedeutung sind {svg_3}.
Antidiarrhöische Eigenschaften
DHSAN wurde als Schlüsselkomponente in der antidiarrhöischen Aktivität bestimmter traditioneller chinesischer Kräuter identifiziert. Es wurde gezeigt, dass es die Aktivität von Ionenkanälen wie dem zystischen Fibrose-Transmembran-Leitfähigkeitsregulator (CFTR) und Aquaporin 4 (AQP4) reguliert, die eine Rolle in der Pathophysiologie von Durchfall spielen. DHSAN kann die Expression von CFTR herunterregulieren und die Expression von AQP4 heraufregulieren, wodurch die Stuhlfrequenz reduziert wird {svg_4}.
Verbesserung des Glukosestoffwechsels
Forschungen haben gezeigt, dass DHSAN die Glukoseaufnahme in Maus-3T3-L1-Zellen verbessern kann. Dies deutet auf mögliche Anwendungen bei der Regulierung des Glukosespiegels und der Behandlung von Erkrankungen im Zusammenhang mit einem beeinträchtigten Glukosestoffwechsel hin {svg_5}.
Entzündungshemmende Wirkungen
Die entzündungshemmenden Eigenschaften von DHSAN sind mit seiner Fähigkeit verbunden, die Expression von Genen zu modulieren, die mit Entzündungen zusammenhängen. Dies macht es zu einem Kandidaten für die Forschung zur Behandlung entzündlicher Erkrankungen {svg_6}.
Antioxidative Eigenschaften
DHSAN hat, wie SAN, vermutlich antioxidative Eigenschaften. Diese Eigenschaften sind vorteilhaft bei der Bekämpfung von oxidativem Stress, der ein Faktor bei vielen chronischen Krankheiten ist {svg_7}.
DNA-Interkalation und Apoptoseinduktion
Die Umwandlung von DHSAN in SAN ermöglicht es ihm, in die DNA zu interkalieren, was zur Induktion von Apoptose in Krebszellen führen kann. Dieser Mechanismus wird auf sein therapeutisches Potenzial in der Onkologie untersucht {svg_8}.
Photogenerationsforschung
Die Untersuchung der Photogenerierung von DHSAN aus seiner nicht aktiven Form zu einem aktiven Medikament wie SAN ist ein interessantes Gebiet. Das Verständnis dieses Prozesses kann zu Fortschritten bei Medikamentenabgabesystemen und der kontrollierten Aktivierung pharmakologischer Wirkstoffe führen {svg_9}.
Wirkmechanismus
Target of Action
Dihydrosanguinarine (DHSA) is a benzophenanthridine alkaloid that has been found to interact with several targets. The primary targets of DHSA include the epidermal growth factor receptor (EGFR) , tyrosine-protein kinase Lck , and receptor tyrosine-protein kinase Erbb2 . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
DHSA interacts with its targets in various ways. It has been shown to downregulate the expression of mut-p53 protein and upregulate the expression of EGFR . Additionally, it has been found to inhibit the RAS/Raf/MEK/ERK pathway , which is involved in cell proliferation and survival . These interactions lead to changes in cell behavior, including the induction of apoptosis and cell cycle arrest .
Biochemical Pathways
DHSA affects several biochemical pathways. It has been found to influence the NF-kappa B and calcium signaling pathways . The NF-kappa B pathway plays a key role in immune responses, inflammation, and cell survival, while the calcium signaling pathway is involved in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Pharmacokinetics
The pharmacokinetics of DHSA involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that DHSA undergoes enterohepatic cycling , reaching maximum concentration in plasma within the first or second hour following administration . It is also cleared from the body relatively quickly, with plasma levels dropping to zero after 12 or 18 hours .
Safety and Hazards
Zukünftige Richtungen
The outcomes of calculations prove that Dihydrosanguinarine can easily be converted into the active Sanguinarine under visible and NIR irradiation through the application of two-photon excitation . This opens up new possibilities for the use of Dihydrosanguinarine in photodynamic therapy applications.
Eigenschaften
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-7H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUHLXZTZWTVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189627 | |
| Record name | Dihydrosanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3606-45-9 | |
| Record name | Dihydrosanguinarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3606-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrosanguinarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003606459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrosanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrosanguinarine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROSANGUINARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H1ZKG80F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





